molecular formula C18H24BrNO2S B2393864 N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide CAS No. 425410-83-9

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide

Cat. No.: B2393864
CAS No.: 425410-83-9
M. Wt: 398.36
InChI Key: AOARXXSNBRQBGF-UHFFFAOYSA-N
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Description

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide is a compound that features an adamantane moiety, which is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide typically involves multiple steps One common approach is to start with the adamantane derivative, which undergoes functionalization to introduce the ethyl groupThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution of the bromine atom can result in various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the bromobenzenesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

  • 1-Adamantylamine
  • 1-Adamantanecarboxylic acid
  • 1-Bromoadamantane

Uniqueness

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide is unique due to the combination of the adamantane moiety with the bromobenzenesulfonamide group. This combination imparts unique structural and functional properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARXXSNBRQBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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